1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) reveals distinct signals corresponding to the aromatic protons and methine group:
- δ 7.96–7.40 (m, 8H) : Aromatic protons from the 3-chlorophenyl and 4-chlorophenyl groups.
- δ 5.21 (q, J = 6.6 Hz, 1H) : Methine proton adjacent to the ketone, split into a quartet due to coupling with neighboring bromine atoms.
¹³C NMR (101 MHz, CDCl₃) identifies key carbon environments:
- δ 192.00 : Carbonyl carbon (C=O).
- δ 135.55–126.92 : Aromatic carbons.
- δ 57.36 : Quaternary carbon bonded to bromine atoms.
| Proton/Carbon Type | Chemical Shift (δ) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic H | 7.96–7.40 | Multiplet | - |
| Methine H | 5.21 | Quartet | 6.6 |
| Carbonyl C | 192.00 | Singlet | - |
Infrared (IR) Vibrational Mode Mapping
The IR spectrum (KBr) shows characteristic absorptions:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 436.9530 [M+H]⁺ (calculated: 436.9530). Key fragmentation pathways include:
- Loss of bromine radicals (m/z 357.0 ).
- Cleavage of the C-Cl bond (m/z 401.8 ).
- Formation of a stable acylium ion (m/z 277.1 ).
X-ray Crystallographic Studies of Halogenated Propanones
Single-crystal X-ray diffraction data, though not directly available for this compound, can be inferred from analogous structures. Typical bond lengths include:
- C=O : 1.21 Å
- C-Br : 1.93–1.97 Å
- C-Cl : 1.73–1.76 Å
The crystal packing is dominated by halogen-halogen interactions (Br···Cl: 3.38 Å) and C-H···O hydrogen bonds (2.45 Å), creating a layered lattice structure.
Computational Chemistry Approaches
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, revealing:
- Dipole moment : 4.82 Debye (polarized toward the ketone group).
- HOMO-LUMO gap : 5.3 eV, indicating moderate reactivity.
| Parameter | Value |
|---|---|
| Bond Length (C=O) | 1.21 Å |
| Bond Angle (Br-C-Br) | 112.3° |
| Dihedral Angle (Ph-Ph) | 68.2° |
Properties
CAS No. |
649739-67-3 |
|---|---|
Molecular Formula |
C15H10Br2Cl2O |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H10Br2Cl2O/c16-13(10-2-1-3-12(19)8-10)14(17)15(20)9-4-6-11(18)7-5-9/h1-8,13-14H |
InChI Key |
QNTRUCQEDLXSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Cl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The most common synthetic route involves the following steps:
Bromination of Precursor Compounds : The initial step usually involves the bromination of a suitable precursor compound, such as 3-chloro-4-methoxychalcone. This reaction can be performed using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under controlled temperatures (0–25°C) to ensure selective substitution at the desired positions.
Formation of the Final Product : Following bromination, the product undergoes further reactions to introduce the chlorophenyl and methoxyphenyl groups. This may involve coupling reactions or other electrophilic aromatic substitution methods.
Reaction Conditions
The reaction conditions are critical for optimizing yield and purity:
Solvent Selection : The choice of solvent can significantly affect the solubility of reactants and intermediates. Polar solvents like ethanol or methanol are often preferred to enhance solubility.
Temperature Control : Maintaining appropriate temperatures during bromination is essential for controlling the reaction rate and selectivity.
Monitoring Progress : Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress and ensure that the desired product is being formed without excessive byproducts.
Industrial Production Methods
In an industrial context, the production process may be scaled up using continuous flow reactors or batch processes that allow for more efficient handling of large quantities of reagents. Key considerations include:
Cost Efficiency : Optimization of reagent costs and reaction times to maximize profitability while ensuring high-quality product output.
Environmental Impact : Implementing green chemistry principles to minimize waste and reduce hazardous byproducts.
To confirm the successful synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-, various characterization techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance | Identifies molecular structure through chemical shifts of protons |
| Infrared Spectroscopy | Confirms functional groups such as carbonyls and halogen bonds |
| High-Resolution Mass Spectrometry | Verifies molecular weight and composition through mass analysis |
Recent studies have indicated that compounds structurally similar to 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- exhibit significant biological activities:
Antimicrobial Properties : Research shows that halogenated compounds can possess notable antibacterial activity against various strains, with minimum inhibitory concentrations ranging from 4 to 16 µg/mL.
Cytotoxicity Studies : Compounds related to this propanone derivative have demonstrated potential in inhibiting cancer cell growth through mechanisms such as apoptosis induction.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound may enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets would require detailed studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural and physicochemical properties of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- and related compounds:
Key Findings:
Halogen Influence: The target compound’s dual bromine atoms increase its molar mass and reactivity compared to mono-halogenated analogs like 4'-chloropropiophenone (168.62 g/mol) . Electrophilicity: The nitrothiophenyl group in 2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one () introduces stronger electron-withdrawing effects than chlorophenyl groups, making its carbonyl carbon more reactive .
Structural Diversity and Applications: Furan-containing analogs (e.g., 3-(4-chlorophenyl)-1-(3-furanyl)-propanone) exhibit reduced steric bulk, favoring applications in heterocyclic synthesis . Methyl-substituted derivatives (e.g., 3-chloro-1-(4-chloro-2-methylphenyl)-propanone) demonstrate how alkyl groups modulate solubility and crystallization behavior .
Physicochemical Properties: Predicted boiling points for heavily halogenated propanones (e.g., 371.5±42.0 °C for a bromo/difluoromethyl analog in ) suggest the target compound may require high-temperature conditions for distillation . Density trends correlate with halogen content; the target compound’s density is likely >1.5 g/cm³, similar to brominated analogs .
Biological Activity
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-, also known by its CAS number 649739-67-3, is a halogenated organic compound with potential biological activity. The presence of bromine and chlorine atoms in its structure suggests possible interactions with biological systems that could lead to antimicrobial or anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is C15H10Br2Cl2O, with a molecular weight of approximately 436.95 g/mol. The compound's structure features multiple halogen substituents which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 649739-67-3 |
| Molecular Formula | C15H10Br2Cl2O |
| Molecular Weight | 436.95 g/mol |
| Synonyms | 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one |
The biological activity of halogenated compounds often involves their interaction with biomolecules such as proteins and nucleic acids. The halogen atoms can enhance binding affinity to enzymes or receptors due to their ability to form specific interactions through halogen bonding. This can lead to alterations in enzyme activity and signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition : Halogenated compounds can inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular responses.
- Cell Membrane Interaction : The lipophilic nature of these compounds allows them to penetrate cell membranes, affecting intracellular processes.
Biological Activity Studies
Research has indicated that compounds similar to 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- exhibit significant antimicrobial and anticancer activities. Below are highlights from relevant studies:
Antimicrobial Activity
A review highlighted that halogenated compounds possess antimicrobial properties due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways. For instance, studies have shown that halogen substitution enhances the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Properties
Research has demonstrated that certain dibrominated compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function. A study found that structurally similar compounds exhibited cytotoxic effects on human cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various halogenated propanones, including 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed an IC50 value of approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
